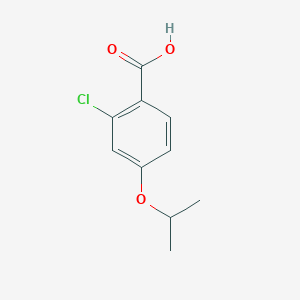

2-Chloro-4-isopropoxybenzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-4-isopropoxybenzoic Acid (CAS Number: 334018-32-5) is a white crystalline solid that belongs to the family of benzoic acids derivatives . It has a molecular weight of 214.65 .

Molecular Structure Analysis

The IUPAC name for 2-Chloro-4-isopropoxybenzoic Acid is 2-chloro-4-isopropoxybenzoic acid. Its InChI Code is 1S/C10H11ClO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13) and the InChI Key is ACGZKCQTHXAZOX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Chloro-4-isopropoxybenzoic Acid is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Photodecomposition of Chlorobenzoic Acids

Research conducted by Crosby and Leitis (1969) in "Journal of Agricultural and Food Chemistry" explored the photodecomposition of chlorobenzoic acids, including 2-Chloro-4-isopropoxybenzoic Acid. They found that ultraviolet irradiation led to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. In the case of the 4-chloro isomer, there was a significant conversion to benzoic acid, suggesting a potential application in photochemical transformations (Crosby & Leitis, 1969).

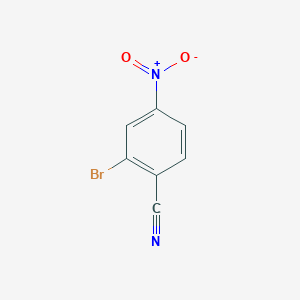

Halogen Bonds in Molecular Salts/Cocrystals

Oruganti et al. (2017) in "ACS Omega" conducted a study on 2-Chloro-4-nitrobenzoic acid, a compound closely related to 2-Chloro-4-isopropoxybenzoic Acid. They synthesized molecular salts of 2c4n with pyridyl and benzoic acid derivatives and characterized them structurally. This research highlighted the importance of halogen bonds in the crystal structures of these compounds, pointing to applications in crystal engineering and pharmaceuticals (Oruganti et al., 2017).

Synthesis of α-Amino-β-Hydroxy Acids

Girard et al. (1996), in their work published in "Tetrahedron Letters," synthesized methyl p-chloro-3-hydroxytyrosinates from 3-chloro-4-hydroxybenzoic acid, a compound similar to 2-Chloro-4-isopropoxybenzoic Acid. Their approach involved asymmetric hydrogenation, indicating the potential of chlorobenzoic acids in the synthesis of complex organic molecules (Girard et al., 1996).

Anodic Oxidation for Wastewater Treatment

Leite et al. (2003) in "Journal of Applied Electrochemistry" investigated the electrochemical oxidation of dihydroxybenzoic acid, a derivative of chlorobenzoic acid. This study has implications for using 2-Chloro-4-isopropoxybenzoic Acid in wastewater treatment through electrochemical methods (Leite et al., 2003).

Chlorination By-Products Formation

Research by Chang et al. (2006) in "Chemosphere" examined the formation of disinfection by-products (DBP) including trichloromethane and chloroacetic acid in the presence of chlorobenzoic acids. This research is pertinent to understanding the environmental impact of chlorobenzoic compounds, including 2-Chloro-4-isopropoxybenzoic Acid, during water treatment processes (Chang et al., 2006).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-chloro-4-propan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGZKCQTHXAZOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-isopropoxybenzoic Acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)

![1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1358629.png)

![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)